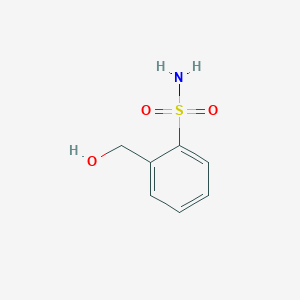

2-(Hydroxymethyl)benzolsulfonamid

Übersicht

Beschreibung

2-(Hydroxymethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as saccharin benzyl alcohol and has been found to exhibit various biological properties that make it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Anti-Malaria-Aktivität

Benzolsulfonamide, einschließlich 2-(Hydroxymethyl)benzolsulfonamid, haben sich als antimalariell wirksam erwiesen . Dies macht sie nützlich bei der Entwicklung von Medikamenten zur Behandlung von Malaria.

Antibakterielle Aktivität

Diese Verbindungen zeigen auch antibakterielle Eigenschaften . Sie können bei der Synthese von Antibiotika und anderen Medikamenten zur Behandlung bakterieller Infektionen eingesetzt werden.

Antitumor-Aktivität

Benzolsulfonamide haben sich als vielversprechend bei der Behandlung von Tumoren erwiesen . Sie können das Wachstum von Tumorzellen hemmen und sind daher eine wertvolle Ressource in der Krebsforschung.

Antikrebs-Aktivität

Neben ihren Antitumor-Eigenschaften zeigen Benzolsulfonamide auch Antikrebsaktivitäten . Sie können bei der Entwicklung von Medikamenten zur Behandlung verschiedener Krebsarten eingesetzt werden.

Anti-Krampfanfall-Aktivität

Benzolsulfonamide, einschließlich this compound, haben sich als antikonvulsiv erwiesen . Dies macht sie nützlich bei der Entwicklung von Medikamenten zur Behandlung von Epilepsie und anderen Anfallsleiden.

Analgetische Aktivität

Diese Verbindungen zeigen auch analgetische (schmerzlindernde) Eigenschaften . Sie können bei der Synthese von Schmerzmitteln eingesetzt werden.

Anti-GBM-Aktivität

Benzolsulfonamid-Analoga, einschließlich this compound, wurden als Kinaseinhibitoren identifiziert, die vielversprechende Anti-GBM (Glioblastoma Multiforme)-Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung von Medikamenten zur Behandlung von GBM, einer Art von Hirntumor.

Hemmung der Carboanhydrase II

Benzolsulfonamide sind bekanntlich potente Inhibitoren der humanen Carboanhydrase II . Dieses Enzym ist an vielen biologischen Prozessen beteiligt, darunter die Regulation des pH-Werts und der Transport von Kohlendioxid und Bicarbonat im Körper. Inhibitoren dieses Enzyms haben potenzielle Anwendungen bei der Behandlung von Glaukom, Epilepsie und anderen Erkrankungen.

Wirkmechanismus

Target of Action

The primary targets of 2-(Hydroxymethyl)benzenesulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . Carbonic anhydrases play a vital role in many biochemical processes in organisms, including the maintenance of acid–base homeostasis . Dihydropteroate synthetase is a bacterial enzyme that uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Mode of Action

2-(Hydroxymethyl)benzenesulfonamide acts as a competitive inhibitor of these enzymes. It inhibits the multiplication of bacteria by acting as competitive inhibitors of PABA in the folic acid metabolism cycle . In the case of carbonic anhydrase IX, it inhibits the enzyme, affecting the pH regulation in tumor cells .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria by inhibiting the dihydropteroate synthetase enzyme . This inhibition disrupts the synthesis of folic acid, which is essential for the bacteria’s growth and multiplication. In the case of carbonic anhydrase IX, the compound’s inhibition affects the pH regulation in tumor cells, disrupting their metabolism .

Pharmacokinetics

They are widely distributed throughout all tissues, with high levels achieved in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of the targeted enzymes by 2-(Hydroxymethyl)benzenesulfonamide leads to a disruption in the normal functioning of the bacteria or tumor cells. In bacteria, the inhibition of folic acid synthesis leads to a halt in their growth and multiplication . In tumor cells, the disruption of pH regulation can lead to cell death .

Biochemische Analyse

Biochemical Properties

2-(Hydroxymethyl)benzenesulfonamide, like other sulfonamides, is known to inhibit the enzyme carbonic anhydrase (CA) in many solid tumors . This inhibition is achieved through the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme . The nature of this interaction is primarily electrostatic, as the sulfonamide group acts as a zinc-binding group .

Cellular Effects

The inhibition of carbonic anhydrase by 2-(Hydroxymethyl)benzenesulfonamide can have profound effects on cellular processes. Carbonic anhydrase plays a crucial role in maintaining pH balance within cells and tissues by catalyzing the reversible hydration of carbon dioxide to bicarbonate . Therefore, inhibition of this enzyme can disrupt cellular pH homeostasis, potentially affecting various cellular functions .

Molecular Mechanism

The molecular mechanism of action of 2-(Hydroxymethyl)benzenesulfonamide involves its binding to the active site of the enzyme carbonic anhydrase, thereby inhibiting its activity . This binding interaction is primarily electrostatic, involving the sulfonamide group of the compound and the zinc ion in the enzyme’s active site .

Temporal Effects in Laboratory Settings

Given its stability and the nature of its interactions with carbonic anhydrase, it is reasonable to assume that its effects would be consistent over time, barring any changes in environmental conditions or the presence of other interacting substances .

Dosage Effects in Animal Models

Like other sulfonamides, it is likely that its effects would be dose-dependent, with higher doses potentially leading to more pronounced inhibition of carbonic anhydrase and possibly increased risk of adverse effects .

Metabolic Pathways

2-(Hydroxymethyl)benzenesulfonamide, as a sulfonamide, is likely to be involved in the metabolic pathway of sulfonamides. Sulfonamides are known to be metabolized primarily in the liver, where they undergo acetylation, a process that can lead to the formation of inactive metabolites .

Transport and Distribution

Like other sulfonamides, it is likely to be distributed widely throughout the body, given its relatively small size and polar nature .

Subcellular Localization

Given its role as an inhibitor of carbonic anhydrase, it is likely to be found in the cytoplasm where this enzyme is typically located .

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4,9H,5H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOWVOUGOCILSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608476 | |

| Record name | 2-(Hydroxymethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65270-84-0 | |

| Record name | 2-(Hydroxymethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

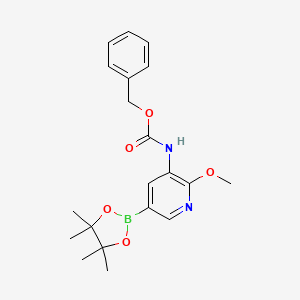

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612684.png)

![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B1612687.png)

![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)

![3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1612692.png)